3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate
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Overview
Description
3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate is a complex organic compound known for its unique structure and properties. It is a member of the polyether family, characterized by multiple ether linkages within its molecular structure. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate typically involves the reaction of 3,6,9,12,15,18,21-Heptaoxatricosane-1-ol with dodecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate involves its interaction with molecular targets through its ether linkages. These linkages allow the compound to form hydrogen bonds and other interactions with biological molecules, facilitating its role in drug delivery and biochemical assays. The pathways involved often include the stabilization of drug molecules and enhancement of their solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatricosane-1-ol
- 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate
- 29-Hydroxy-3,6,9,12,15,18,21,24,27-nonaoxanonacos-1-yl laurate
Uniqueness
3,6,9,12,15,18,21-Heptaoxatricosan-1-YL dodecanoate stands out due to its specific ester linkage with dodecanoic acid, which imparts unique properties such as enhanced hydrophobicity and stability. This makes it particularly useful in applications requiring long-chain esters with multiple ether linkages .
Properties
CAS No. |
255398-52-8 |
---|---|
Molecular Formula |
C28H56O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C28H56O9/c1-3-5-6-7-8-9-10-11-12-13-28(29)37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-32-17-16-31-15-14-30-4-2/h3-27H2,1-2H3 |
InChI Key |
JAVRXBZHDGMOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCC |
Origin of Product |
United States |
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